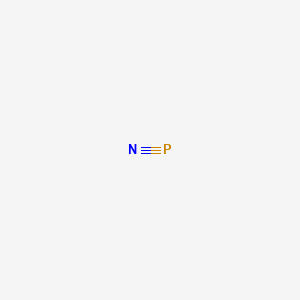
茶没食子酸
描述
科学研究应用
Theogallin has a wide range of scientific research applications:
作用机制
Target of Action
Theogallin, a trihydroxybenzoic acid glycoside, is a type of polyphenolic compound found in tea It’s known that theogallin has antidepressive and cognition-enhancing effects .
Mode of Action
It’s known that Theogallin can move through the blood-brain barrier in rats, suggesting that it may interact with targets in the brain . Theogallin shows a power decreasing effect on cortical activity , which might be related to its cognition-enhancing effects.
Biochemical Pathways
The observed effects on cortical activity suggest that theogallin may influence neuronal signaling pathways .
Pharmacokinetics
It’s known that theogallin or its metabolite quinic acid can move through the blood-brain barrier , indicating good bioavailability in the brain.
Result of Action
Theogallin has been observed to decrease cortical activity in rats This could potentially lead to changes in neuronal signaling and brain function, which may underlie Theogallin’s cognition-enhancing effects
Action Environment
The environment can influence the action, efficacy, and stability of Theogallin. For instance, the presence of other compounds in green tea extract could potentially interact with Theogallin and affect its action . .
生化分析
Biochemical Properties
Theogallin interacts with various biomolecules in the body. In rats, theogallin, or its metabolite quinic acid, can move through the blood-brain barrier and can have cognition-enhancing activities . Theogallin is a type of polyphenolic compound, which are known for their antioxidant properties .
Cellular Effects
Theogallin has been shown to influence cellular function. It has been observed to enhance the responses of hippocampal pyramidal cells . This enhancement seems to be due to the combined action of glutamic acid and theogallin (or its presumable metabolite quinic acid), whereas L-theanine seems to have an opposite effect .
Molecular Mechanism
Theogallin exerts its effects at the molecular level through various mechanisms. It is known to interact with biomolecules such as enzymes and proteins. For instance, it has been observed to interact with glutamic acid, leading to changes in brain activity .
Temporal Effects in Laboratory Settings
The effects of Theogallin have been studied over time in laboratory settings. It has been observed that Theogallin shows a power decreasing effect on cortical activity .
Metabolic Pathways
Theogallin is involved in several metabolic pathways. It is a part of the polyphenolic compounds found in tea, which are known to have antioxidant properties
Transport and Distribution
It is known that Theogallin or its metabolite quinic acid can move through the blood-brain barrier in rats .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that Theogallin or its metabolites may be found in various compartments within the cell .
准备方法
化学反应分析
Theogallin undergoes several types of chemical reactions, including ester formation, glycosylation, and oxidation . Common reagents used in these reactions include acetic acid and acetonitrile for HPLC separation . Major products formed from these reactions include gallic acid and quinic acid . The ratio of theogallin to gallic acid can be used as a biomarker for the authenticity of Pu-erh teas .
相似化合物的比较
Theogallin is similar to other polyphenolic compounds found in tea, such as gallic acid and quinic acid . it is unique in its ability to enhance the umami taste and its potential cognitive-enhancing properties . Similar compounds include:
Gallic Acid: A phenolic acid found in tea and other plants, known for its antioxidant properties.
Quinic Acid: A metabolite of theogallin, also found in tea, with potential cognitive-enhancing properties.
Catechins: A group of flavonoids found in tea, known for their antioxidant properties.
Theogallin stands out due to its unique combination of taste-enhancing and cognitive-enhancing properties, making it a compound of significant interest in both food science and medical research.
属性
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPLFHGGZNSKDS-FTBFGRRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332031 | |
| Record name | Theogallin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17365-11-6 | |
| Record name | Theogallin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17365-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theogallin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theogallin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOGALLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GTS57R32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


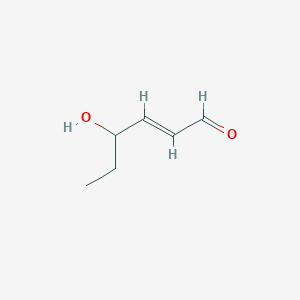
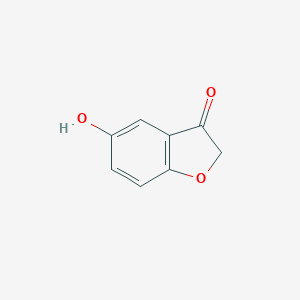
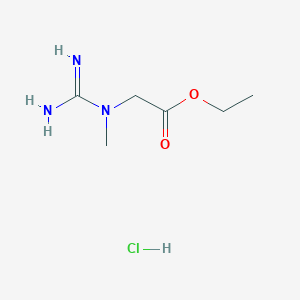
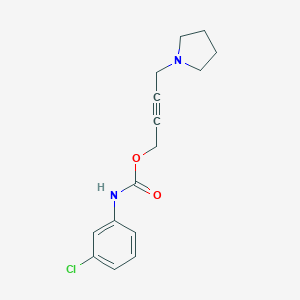
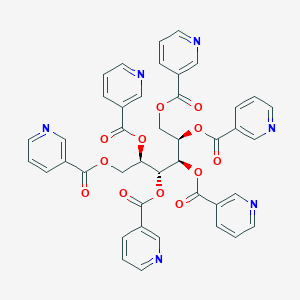

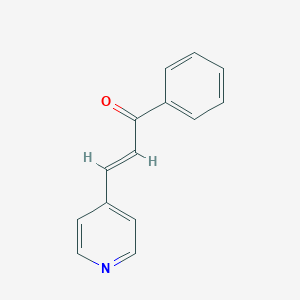

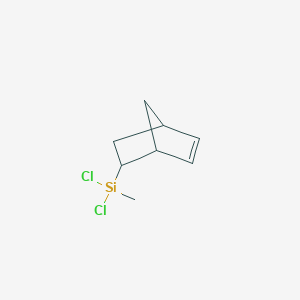

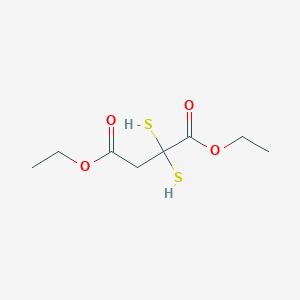
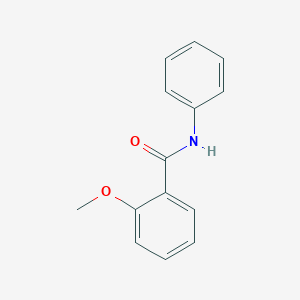
![10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene](/img/structure/B101386.png)
